

The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: *N,4-dimethyl-1,3-thiazol-2-amine*

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The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.^[1] This technical guide offers an in-depth exploration of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying mechanisms of action, including key signaling pathways.

Anticancer Activity of 2-Aminothiazole Derivatives

A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a broad spectrum of human cancer cell lines.^[2] Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as protein kinases and tubulin.^{[2][3]}

In Vitro Cytotoxicity

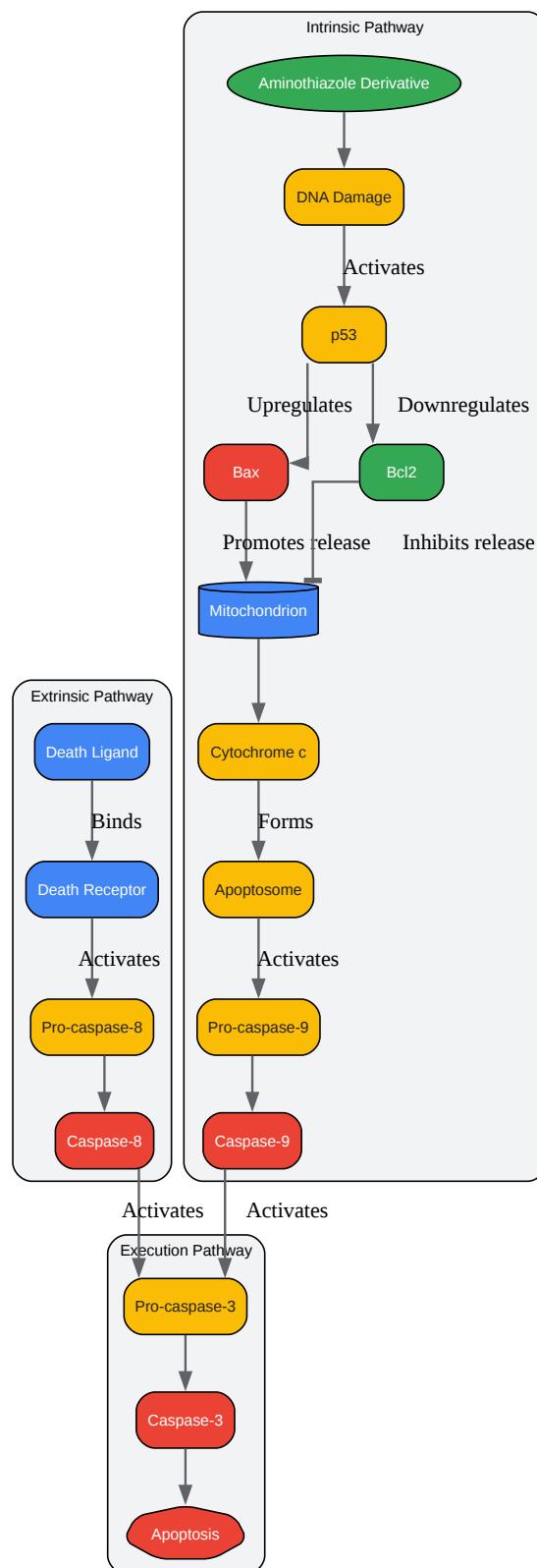
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's in vitro cytotoxic potency. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

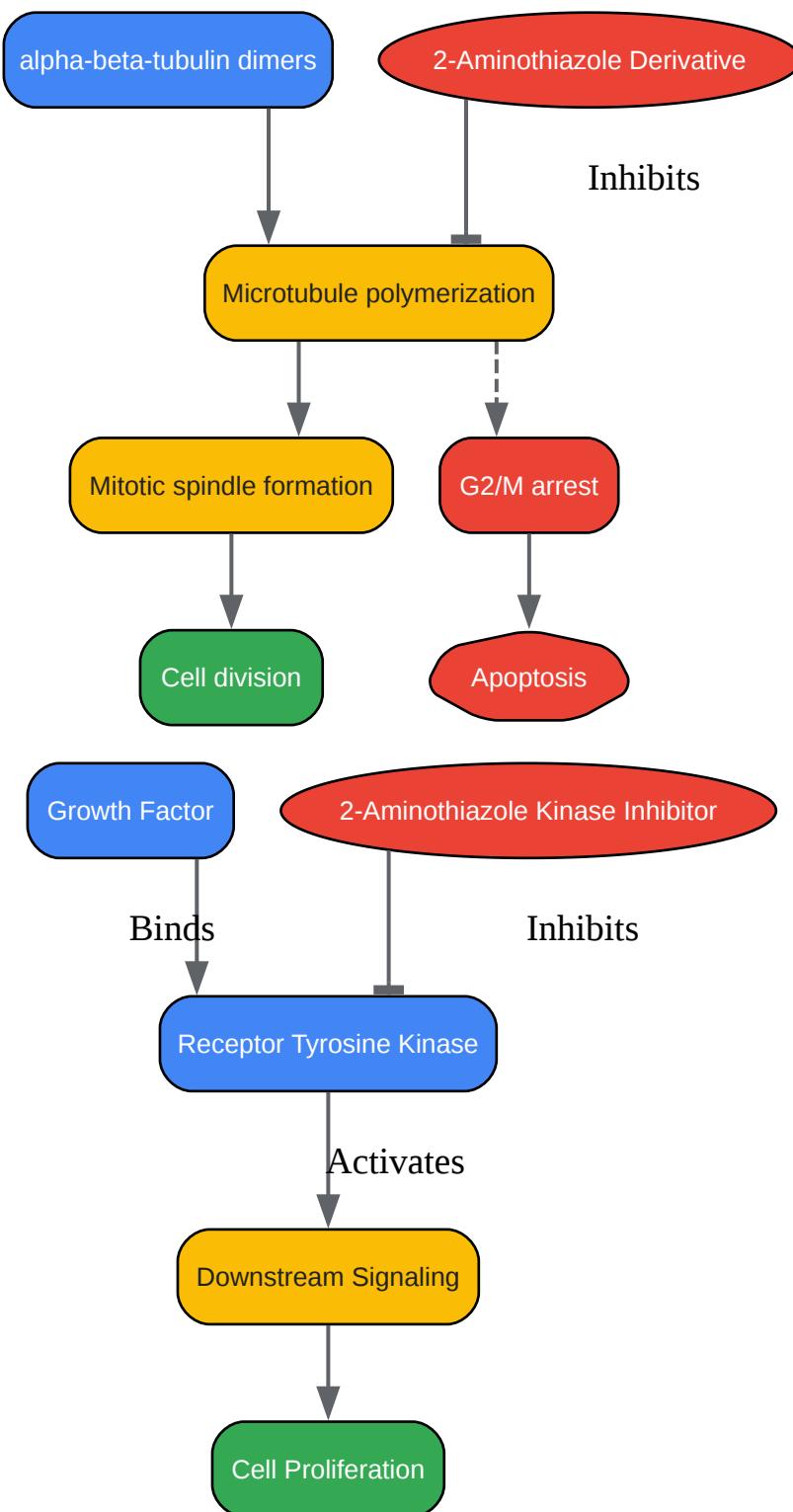
Compound/Derivative	Cancer Cell Line	IC50 Value	Reference
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)	HeLa (Cervical Cancer)	1.6 ± 0.8 μM	[2]
A549 (Lung Cancer)	Strong antiproliferative activity	[2]	
Compound 20	H1299 (Lung Cancer)	4.89 μM	[4]
SHG-44 (Glioma)	4.03 μM	[4]	
TH-39	K562 (Leukemia)	0.78 μM	[4]
Compounds 23 and 24	HepG2 (Liver Cancer)	0.51 mM and 0.57 mM	[4]
PC12 (Pheochromocytoma)	0.309 mM and 0.298 mM	[4]	
Compound 79a	MCF-7 (Breast Cancer)	2.32 μg/mL (GI50)	[2]
Compound 79b	A549 (Lung Cancer)	1.61 μg/mL (GI50)	[2]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative 88	HS 578T (Breast Cancer)	0.8 μM	[5]
2-Benzamido-4-(isothiocyanatornethyl)-thiazole (Compound 18)	L1210 (Leukemia)	0.2-1 μM	[4]

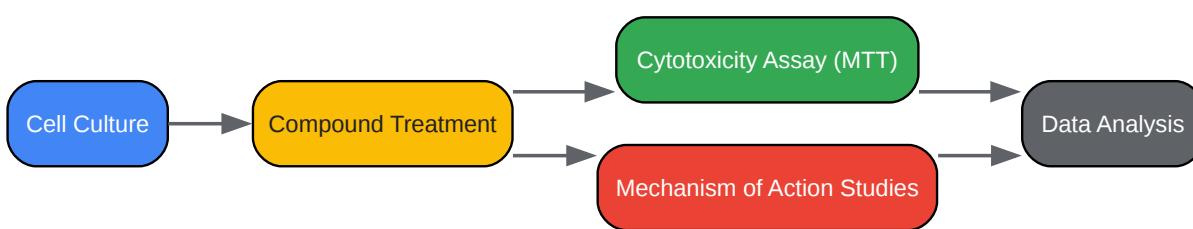
Compound 19 (Valine prodrug)	P-gp overexpressing MDR positive cancer cells	Potent cytotoxicity	[4]
Compound 5b	HT29 (Colon Cancer)	2.01 μ M	[6]
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27)	786-O (Renal Cell Carcinoma)	EC50 = 5 μ M	[7]
Compound 5t	HeLa (Cervical Cancer)	IC50 = 0.72 μ M (for tubulin polymerization)	[8]
Compounds 10a, 10d, 10f, 10h, 10m, 10o, and 13b-d	Various cancer cell lines	IC50 = 2.69 to 7.95 μ M (for tubulin polymerization)	[9]

Mechanisms of Anticancer Action

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2] For instance, the derivative TH-39 induces G0/G1 cell cycle arrest and apoptosis in K562 leukemia cells, which is associated with the activation of caspase-3 and modulation of the Bcl-2 protein family.[4]





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